2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid
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Overview
Description
2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid is a compound that belongs to the class of fluorinated pyridines. These compounds are known for their interesting and unusual physical, chemical, and biological properties due to the presence of strong electron-withdrawing substituents in the aromatic ring
Preparation Methods
The synthesis of 2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid involves several steps. One common method is the Baltz-Schiemann reaction, which is used for the synthesis of 2-fluoropyridines . This reaction involves the transformation of 2-amino-5-nitropyridine into 2-amino-5-fluoropyridine through a series of steps, including acetylation and reduction
Chemical Reactions Analysis
2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid undergoes various types of chemical reactions, including substitution and coupling reactions. For example, it can participate in Suzuki-Miyaura coupling reactions, which are widely used for forming carbon-carbon bonds . Common reagents used in these reactions include phenylboronic acid and palladium catalysts . The major products formed from these reactions are biaryl compounds and substituted pyridines .
Scientific Research Applications
This compound has several scientific research applications. In chemistry, it is used as a building block for the synthesis of more complex molecules . In biology, it can be used as a precursor for the synthesis of radiolabeled compounds for imaging studies . In medicine, fluorinated pyridines are often explored for their potential as pharmaceutical agents due to their unique properties . Additionally, in the industry, these compounds are used in the development of agrochemicals and other specialty chemicals .
Mechanism of Action
The mechanism of action of 2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid involves its interaction with specific molecular targets and pathways. The presence of the fluorine and bromine substituents in the pyridine ring enhances its binding affinity to certain enzymes and receptors . This interaction can lead to the modulation of biological pathways, making it a potential candidate for drug development .
Comparison with Similar Compounds
2-[(6-Bromo-5-fluoropyridin-2-yl)amino]acetic acid can be compared with other fluorinated pyridines, such as 2-amino-5-fluoropyridine and 2-bromo-5-fluoropyridine . These compounds share similar structural features but differ in their reactivity and applications. For instance, 2-amino-5-fluoropyridine is commonly used in the synthesis of AMPA potentiators, while 2-bromo-5-fluoropyridine is used in the synthesis of mGluR5 antagonists for the treatment of neuropathic pain . The unique combination of bromine and fluorine in this compound makes it distinct and valuable for specific applications.
Properties
Molecular Formula |
C7H6BrFN2O2 |
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Molecular Weight |
249.04 g/mol |
IUPAC Name |
2-[(6-bromo-5-fluoropyridin-2-yl)amino]acetic acid |
InChI |
InChI=1S/C7H6BrFN2O2/c8-7-4(9)1-2-5(11-7)10-3-6(12)13/h1-2H,3H2,(H,10,11)(H,12,13) |
InChI Key |
HTGCJYVEEVTHFP-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=NC(=C1F)Br)NCC(=O)O |
Origin of Product |
United States |
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